3-Bromoaniline hydrochloride
Overview
Description
3-Bromoaniline hydrochloride is an organic compound with the molecular formula C6H6BrN·HCl. It is a derivative of aniline, where a bromine atom is substituted at the meta position of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromoaniline hydrochloride typically involves a multi-step process:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to form aniline.
Bromination: Aniline undergoes bromination to yield 3-bromoaniline.
Hydrochloride Formation: Finally, 3-bromoaniline is treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Oxidation Reactions: It can be oxidized under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents like bromine and catalysts such as iron or aluminum chloride are used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution: Products include various brominated aniline derivatives.
Reduction: The primary product is 3-bromoaniline.
Oxidation: Products depend on the specific conditions but can include quinones and other oxidized derivatives.
Scientific Research Applications
3-Bromoaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromoaniline hydrochloride involves its interaction with various molecular targets. The bromine atom and the amine group play crucial roles in its reactivity. It can act as a nucleophile or an electrophile, depending on the reaction conditions. The pathways involved include electrophilic aromatic substitution and nucleophilic addition .
Comparison with Similar Compounds
2-Bromoaniline: Similar structure but with the bromine atom at the ortho position.
4-Bromoaniline: Bromine atom at the para position.
3-Chloroaniline: Chlorine atom instead of bromine at the meta position.
Uniqueness: 3-Bromoaniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The meta position of the bromine atom provides distinct electronic and steric effects compared to its ortho and para counterparts .
Properties
IUPAC Name |
3-bromoaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVAFIKAALUFDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627960 | |
Record name | 3-Bromoaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56967-17-0 | |
Record name | 3-Bromoaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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